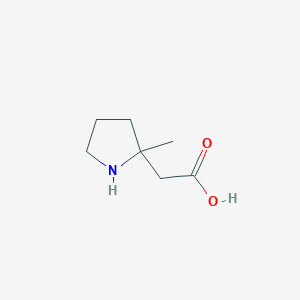
2-(2-Methylpyrrolidin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpyrrolidin-2-yl)acetic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its diverse biological activities and functional properties . The presence of the pyrrolidine ring in this compound makes it an interesting compound for various scientific research applications.
准备方法
The synthesis of 2-(2-Methylpyrrolidin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reductive amination of levulinic acid or its esters, followed by cyclization to form the pyrrolidine ring . Another approach includes the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid, followed by cyclization under high-temperature conditions . Industrial production methods often focus on optimizing yield and purity while minimizing the use of hazardous reagents.
化学反应分析
2-(2-Methylpyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-one derivatives, which are valuable intermediates in organic synthesis .
科学研究应用
2-(2-Methylpyrrolidin-2-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of bioactive compounds with potential antimicrobial, anticancer, and anti-inflammatory activities . In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Additionally, it has applications in the pharmaceutical industry as an intermediate for the synthesis of various drugs .
作用机制
The mechanism of action of 2-(2-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it can inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
2-(2-Methylpyrrolidin-2-yl)acetic acid can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . For instance, pyrrolidin-2-one derivatives are known for their antitumor properties, while pyrrolidin-2,5-dione derivatives have shown potential as anticonvulsants . The unique combination of the pyrrolidine ring and the acetic acid moiety in this compound contributes to its distinct chemical and biological properties.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
2-(2-methylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(5-6(9)10)3-2-4-8-7/h8H,2-5H2,1H3,(H,9,10) |
InChI 键 |
CXUOHJMYKSBRJC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCN1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


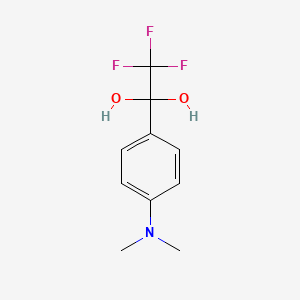
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B15146964.png)
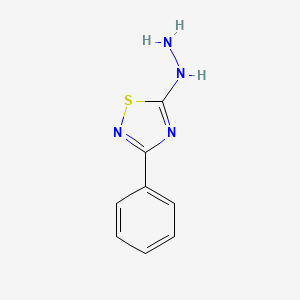
![Methyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B15146983.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146984.png)
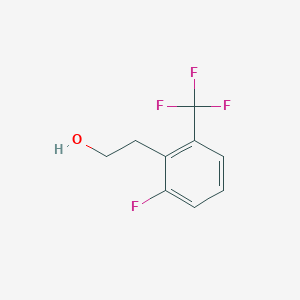
![2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde](/img/structure/B15147005.png)
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)

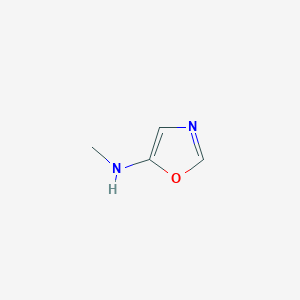
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
amine](/img/structure/B15147044.png)
